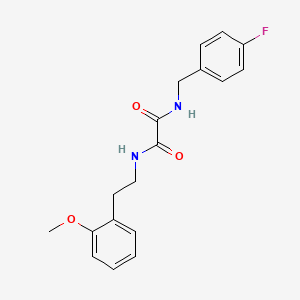
N1-(4-fluorobenzyl)-N2-(2-methoxyphenethyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(4-fluorobenzyl)-N2-(2-methoxyphenethyl)oxalamide is a useful research compound. Its molecular formula is C18H19FN2O3 and its molecular weight is 330.359. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N1-(4-fluorobenzyl)-N2-(2-methoxyphenethyl)oxalamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
The synthesis of this compound typically involves the reaction of 4-fluorobenzylamine with 2-methoxyphenethylamine in the presence of oxalic acid derivatives. The reaction conditions are crucial for obtaining high yields and purity. The compound's structure can be confirmed through various spectroscopic techniques, including NMR and mass spectrometry.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, such as enzymes and receptors. The oxalamide moiety may facilitate hydrogen bonding and hydrophobic interactions, enhancing binding affinity to target proteins.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For example, derivatives containing oxalamide structures have shown effectiveness against various bacterial strains, including Escherichia coli and Pseudomonas aeruginosa .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | TBD |
| 1,3,4-Oxadiazole Derivatives | Pseudomonas aeruginosa | TBD |
Enzyme Inhibition
In vitro studies have demonstrated that compounds with similar structural motifs can inhibit key enzymes involved in metabolic pathways. For instance, a related compound exhibited α-glucosidase inhibition with an IC50 value lower than that of acarbose, suggesting potential antidiabetic applications .
Table 2: Enzyme Inhibition Studies
| Compound Name | Target Enzyme | IC50 Value (µM) |
|---|---|---|
| This compound | α-Glucosidase | TBD |
| Acarbose | α-Glucosidase | 475.65 ± 18.88 |
Case Studies
Several studies have explored the biological activity of similar compounds:
- Antimicrobial Studies : A series of oxadiazole derivatives were synthesized and tested for their antibacterial properties. The results indicated that certain derivatives had significant activity against E. coli and Pseudomonas aeruginosa, suggesting that modifications to the oxalamide structure can enhance antimicrobial efficacy .
- Enzyme Inhibition : A study focusing on the inhibition of α-glucosidase revealed that certain methoxy-substituted phenethyl compounds exhibited superior inhibition compared to standard drugs like acarbose. This highlights the potential for developing new antidiabetic agents based on the oxalamide framework .
特性
IUPAC Name |
N'-[(4-fluorophenyl)methyl]-N-[2-(2-methoxyphenyl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O3/c1-24-16-5-3-2-4-14(16)10-11-20-17(22)18(23)21-12-13-6-8-15(19)9-7-13/h2-9H,10-12H2,1H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPBLWZNKWVOALY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)C(=O)NCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














